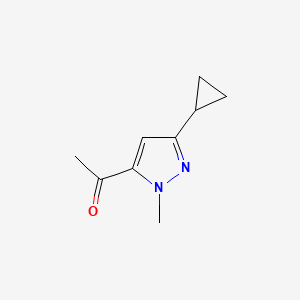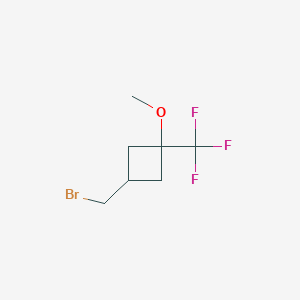
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane, also known as BTMCB, is a cyclobutane derivative that has gained significant attention in the field of medicinal chemistry. This compound exhibits unique properties that make it a potential candidate for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecular Structures
Researchers have developed methods to synthesize functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives using arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers, catalyzed by Lewis acids. This process involves a plausible Meyer-Schuster rearrangement mechanism, demonstrating the versatility of cyclobutane derivatives in constructing complex molecular frameworks (L. Yao & M. Shi, 2007).
Reaction Mechanisms and Photorearrangements
The study of reaction mechanisms involving cyclobutane derivatives is a critical area of research. For example, direct photolysis of 1-(o-(methoxymethyl)phenyl)-1-phenylsilacyclobutane yields isomeric products through the intramolecular trapping of an initially formed silicon-carbon biradical intermediate. This highlights the potential for cyclobutane derivatives to undergo complex rearrangements, contributing to our understanding of reaction pathways and the stabilization of reactive intermediates (W. Leigh & Xiaojing Li, 2003).
Material Science Applications
In material science, cyclobutane derivatives have been used in the synthesis of novel copolymers. For instance, the cyclolinear polycarbosilane, synthesized via ADMET polymerization, utilizes brominated tolyl groups for the introduction of poly(methyl methacrylate) (PMMA) anions. This "grafting onto" strategy demonstrates the application of cyclobutane derivatives in creating complex polymer architectures for potential use in various material science applications (J. Hyun et al., 2006).
Electrochemical Studies
Cyclobutane derivatives are also of interest in electrochemical studies. The electrochemical reduction of 1,4-dihalobutanes at carbon cathodes in dimethylformamide has been explored, leading to a myriad of products including cyclobutane. This research sheds light on the electrochemical behavior of cyclobutane derivatives and their potential application in synthetic methodologies (Wayne A. Pritts & D. Peters, 1995).
Eigenschaften
IUPAC Name |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHSTCZSPKURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)
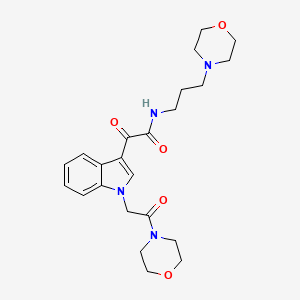
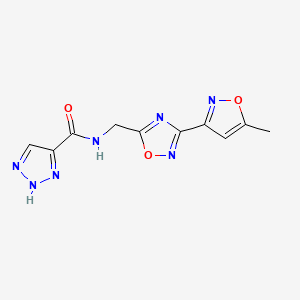
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2730686.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2730688.png)
![(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide](/img/structure/B2730689.png)

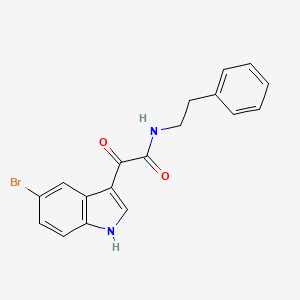
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2730695.png)
![2-Benzyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2730696.png)

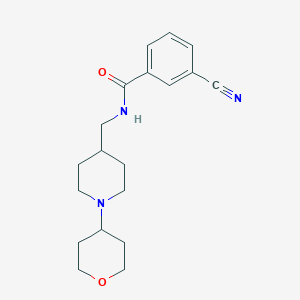
![4-Methyl-6-(2-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2730701.png)
